![molecular formula C20H17N3OS B5610694 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone](/img/structure/B5610694.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone is a complex organic compound that belongs to the class of dibenzoazepine derivatives This compound is characterized by its unique structure, which includes a dibenzoazepine core and a pyrimidinylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dibenzoazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoazepine core. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of pyrimidine derivatives and thiol compounds under controlled conditions.
Final Coupling Reaction: The final step involves coupling the dibenzoazepine core with the pyrimidinylsulfanyl group to form the target compound. This step may require the use of coupling agents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Pyrimidine derivatives, thiol compounds, organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anticonvulsant.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the central nervous system, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Ion Channels: It can modulate ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.
Vergleich Mit ähnlichen Verbindungen
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine: Known for its anticonvulsant properties and NMDA receptor antagonism.
5-ethyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Used in early discovery research for its unique chemical properties.
The uniqueness of this compound lies in its specific combination of the dibenzoazepine core and the pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(14-25-20-21-12-5-13-22-20)23-17-8-3-1-6-15(17)10-11-16-7-2-4-9-18(16)23/h1-9,12-13H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCOCQAXFXPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B5610620.png)
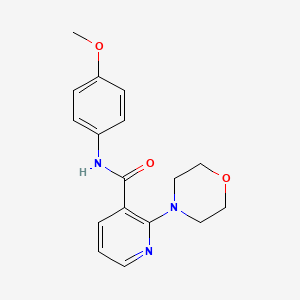
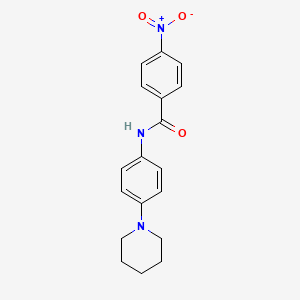
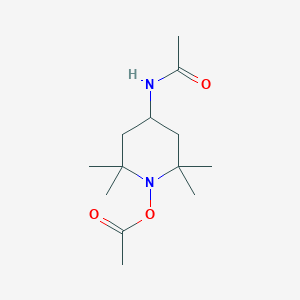
![N-{[1,1'-BIPHENYL]-4-YL}-2,4-DICHLOROBENZAMIDE](/img/structure/B5610646.png)
![N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5610648.png)
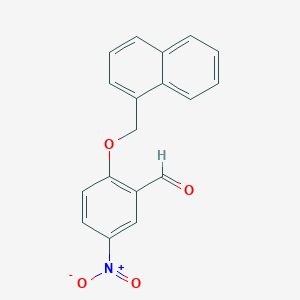
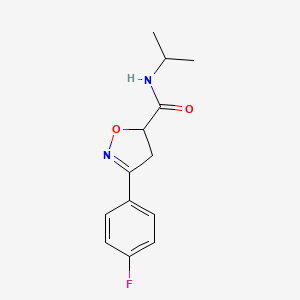
![methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5610682.png)
![N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5610700.png)
![4-[4-(4-pentanoyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5610707.png)
![{(3R*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5610708.png)
![N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5610716.png)
![2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide](/img/structure/B5610718.png)
